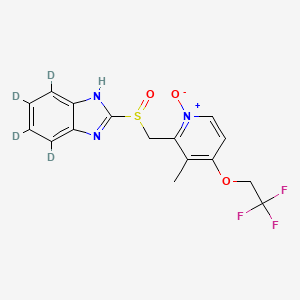

Lansoprazole-d4 N-Oxide

Description

Significance of Stable Isotope-Labeled Analogs in Pharmaceutical Analysis and Metabolism Studies

Stable isotope-labeled (SIL) compounds, which incorporate isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable in modern pharmaceutical research. acanthusresearch.comsymeres.com These labeled analogs are chemically similar to their unlabeled counterparts but have a higher mass, making them ideal internal standards for chromatographic methods coupled with mass spectrometric detection (LC-MS). acanthusresearch.com The use of SIL internal standards in bioanalytical methods significantly improves the accuracy and reproducibility of quantifying drug concentrations in biological samples like plasma and urine. acanthusresearch.comsimsonpharma.com This is because they co-elute with the analyte of interest and experience similar matrix effects, leading to more reliable data. acanthusresearch.com Deuterium-labeled compounds, such as Lansoprazole-d4 N-Oxide, are particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise tracking of metabolic pathways and quantification of metabolites. symeres.commusechem.comiris-biotech.de

Overview of Lansoprazole (B1674482) and its Related Impurities/Metabolites

Lansoprazole is a widely used proton pump inhibitor that reduces stomach acid production. musechem.comingentaconnect.com During its synthesis and metabolism, several related substances can be formed. These include process-related impurities and metabolites. ingentaconnect.comresearchgate.net Common impurities observed during the bulk synthesis of lansoprazole include lansoprazole N-oxide, lansoprazole sulfone, and lansoprazole sulfide (B99878). ingentaconnect.comresearchgate.nettandfonline.com

The primary metabolic pathways for lansoprazole involve the enzymes CYP2C19 and CYP3A4. pharmgkb.orgjnmjournal.org Major metabolites include 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone. pharmgkb.orgscispace.com Lansoprazole N-oxide is also recognized as a potential impurity and a degradation product that can form under stress conditions like exposure to acid or base. caymanchem.com The presence and quantity of these impurities and metabolites are critical quality attributes that need to be carefully monitored and controlled in pharmaceutical formulations. ajrconline.org

Table 1: Key Lansoprazole-Related Compounds

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| Lansoprazole | 103577-45-3 | C₁₆H₁₄F₃N₃O₂S | Active Pharmaceutical Ingredient synzeal.com |

| Lansoprazole N-Oxide | 213476-12-1 | C₁₆H₁₄F₃N₃O₃S | Impurity, Metabolite axios-research.comsynzeal.com |

| Lansoprazole Sulfone | 131926-99-3 | C₁₆H₁₄F₃N₃O₃S | Impurity, Metabolite axios-research.com |

| Lansoprazole Sulfide | 103577-40-8 | C₁₆H₁₄F₃N₃OS | Impurity, Metabolite ajrconline.orgsynzeal.com |

| Lansoprazole-d4 | 934294-22-1 | C₁₆H₁₀D₄F₃N₃O₂S | Stable Isotope Labeled Analog axios-research.compharmaffiliates.com |

| This compound | 1346604-20-3 | C₁₆H₁₀D₄F₃N₃O₃S | Labeled Internal Standard pharmaffiliates.com |

| Lansoprazole sulfone N-oxide | 953787-54-7 | C₁₆H₁₄F₃N₃O₄S | Impurity, Metabolite nih.govsynzeal.com |

Research Scope and Objectives for this compound Investigations

The primary purpose of synthesizing and utilizing this compound is to serve as a high-purity, well-characterized reference standard for analytical and research applications. Key objectives for its use include:

Analytical Method Development and Validation: To develop and validate robust analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC), for the accurate identification and quantification of Lansoprazole N-oxide in bulk drug substances and pharmaceutical formulations. ajrconline.orgaxios-research.com

Impurity Profiling: To aid in the identification and characterization of impurities and degradation products in lansoprazole, ensuring the quality, safety, and efficacy of the final drug product. synzeal.com

Pharmacokinetic and Metabolism Studies: To be used as an internal standard in LC-MS/MS assays for the precise measurement of Lansoprazole N-oxide concentrations in biological fluids. This facilitates a better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of lansoprazole. simsonpharma.commusechem.comiris-biotech.de

Stability Studies: To investigate the degradation pathways of lansoprazole under various stress conditions (e.g., acidic, basic, oxidative) and to identify the resulting degradants, including the N-oxide form. caymanchem.comacs.org

In essence, this compound is a specialized chemical tool that enables more accurate and reliable scientific investigation into the properties and behavior of its non-labeled counterpart, Lansoprazole N-oxide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHBYDDJGHGNS-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-20-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Lansoprazole D4 N Oxide

Chemical Synthesis Pathways of Non-Deuterated Lansoprazole (B1674482) N-Oxide

The synthesis of Lansoprazole N-Oxide, a known impurity and metabolite of Lansoprazole, typically involves the oxidation of a sulfide (B99878) precursor. tandfonline.comchemicalbook.com The formation of the N-oxide on the pyridine (B92270) ring and the sulfinyl group from the thioether can be a complex process requiring careful control to avoid side reactions like over-oxidation to the sulfone. tandfonline.comgoogle.com

Oxidation Reactions for N-Oxide Formation (e.g., using peracetic acid, m-CPBA)

The conversion of the pyridine moiety to its corresponding N-oxide is a critical step achieved through oxidation. Common oxidizing agents are employed for this transformation.

Peracetic Acid: This reagent is used for the oxidation of precursor compounds. For instance, N-oxide Lansoprazole can be prepared by the oxidation of Lanso-chloro with peracetic acid to yield N-oxide Lanso-chloro, which is then further processed and ultimately oxidized again with peracetic acid. ijmca.com Another method involves maintaining the pH of the reaction mixture between 4 and 7 with sodium acetate (B1210297) and acetic acid during oxidation with peracetic acid. google.com

m-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is another effective oxidizing agent for this synthesis. Lansoprazole N-oxide can be synthesized by the oxidation of Lansoprazole sulfide with m-CPBA. tandfonline.commagtechjournal.com The reaction is typically performed in a solvent like chloroform (B151607). tandfonline.com

Hydrogen Peroxide: In the general preparation of Lansoprazole, hydrogen peroxide is used to oxidize the Lanso-sulfide intermediate. ijmca.com Over-oxidation during this step can lead to the formation of impurities, including N-oxide Lansoprazole. google.comijmca.com

The choice of oxidizing agent and reaction conditions is crucial to selectively form the N-oxide without causing unwanted side reactions. A key challenge is preventing the over-oxidation of the sulfoxide (B87167) group to a sulfone. google.com

Precursor Compounds and Intermediate Derivations (e.g., Lanso-chloro, Lanso-sulfide)

The synthesis of Lansoprazole N-Oxide relies on key precursor molecules that are condensed and subsequently oxidized. The primary intermediates are Lanso-chloro and Lanso-sulfide. ijmca.com

Lanso-chloro: The chemical name for this precursor is 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride. ijmca.comenaldrugs.com It serves as a foundational building block.

Lanso-sulfide: This intermediate, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is typically formed by the condensation of Lanso-chloro with 2-mercaptobenzimidazole (B194830) in the presence of a base like sodium hydroxide (B78521). ijmca.comenaldrugs.com

N-Oxide Lanso-sulfide: This is another key intermediate, formed by condensing N-oxide Lanso-chloro with 2-mercaptobenzimidazole. ijmca.com It can then be oxidized to the final Lansoprazole N-Oxide product. ijmca.com

The general synthetic pathway involves first preparing the Lanso-sulfide, which is then oxidized to Lansoprazole. ijmca.com The N-oxide impurity can be formed during this oxidation step or synthesized deliberately from these precursors. tandfonline.comijmca.com

Table 1: Key Precursors in Lansoprazole N-Oxide Synthesis

| Precursor Name | Chemical Name | Role in Synthesis |

|---|---|---|

| Lanso-chloro | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride ijmca.comenaldrugs.com | Starting material for condensation with 2-mercaptobenzimidazole. ijmca.com |

| Lanso-sulfide | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole ijmca.com | Intermediate formed from Lanso-chloro; undergoes oxidation. ijmca.com |

| N-Oxide Lanso-sulfide | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide simsonpharma.comsynzeal.com | Oxidized precursor that is further oxidized to form the final product. ijmca.com |

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of Lansoprazole N-Oxide and ensure its purity, reaction conditions must be carefully controlled. A primary concern is minimizing the formation of the Lansoprazole sulfone impurity, which results from over-oxidation. google.com

Temperature: Performing the oxidation reaction at low temperatures is critical to prevent over-oxidation. google.com For example, when using m-CPBA, the reaction can be cooled to -5 to -10 °C.

pH Control: Maintaining the correct pH can be essential for reaction efficiency and selectivity. In one method using peracetic acid, the pH is kept in the range of 4-7. google.com After the reaction, the pH is adjusted to basic levels (8-9) for workup. google.com

Catalysts: Certain reactions utilize catalysts to improve efficiency. For the oxidation of N-oxide Lanso-sulphide, a catalyst solution of vanadyl acetylacetonate (B107027) in water and hydrogen peroxide can be used. ijmca.com

Solvent Systems: The choice of solvent is important for both the reaction and the purification steps. Halogenated hydrocarbons like chloroform are often used as reaction solvents. tandfonline.comgoogle.com For purification, crystallization from a mixture of methanol (B129727) and water or other solvent systems can be employed to isolate the product. ijmca.com

Table 2: Optimized Reaction Conditions for Oxidation

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Temperature | Low temperature (e.g., -10°C to 10°C) | Minimize over-oxidation to sulfone impurity. | google.com |

| pH | Maintained at 4-7 during reaction, adjusted to 8-9 for workup. | Control reaction rate and facilitate product isolation. | google.com |

| Catalyst | Vanadyl acetylacetonate | Facilitate oxidation of N-oxide Lanso-sulphide. | ijmca.com |

| Solvent | Chloroform, IPA/Methanol mixture | Provide a medium for the reaction and subsequent purification. | tandfonline.comijmca.com |

Deuteration Techniques for the Synthesis of Lansoprazole-d4 N-Oxide

The synthesis of this compound requires the introduction of four deuterium (B1214612) atoms into the molecular structure. This is accomplished through site-specific isotopic labeling techniques applied to either the benzimidazole (B57391) or pyridine N-oxide moieties.

Site-Specific Deuterium Incorporation in the Benzimidazole Moiety

For compounds structurally related to Lansoprazole, such as [(pyridylmethyl)sulfinyl]benzimidazoles, selective deuteration can be achieved at the methylene (B1212753) bridge adjacent to the sulfinyl group. nih.gov This process is stereoselective due to the asymmetry around the sulfur atom. nih.gov

A common method involves a hydrogen-deuterium (H-D) exchange reaction. This can be accomplished by dissolving the sodium salt of the parent compound in deuterated solvents like D₂O or CD₃OD at room temperature. nih.gov An efficient alternative involves using deuterated dimethyl sulfoxide (DMSO-d6) in the presence of a catalytic amount of sodium hydroxide (NaOH). nih.gov The rate of this H-D exchange appears to be influenced by the polarity of the solvent. nih.gov This approach allows for targeted deuterium incorporation on the methylene group, which is a key step toward producing a deuterated Lansoprazole analogue.

Strategies for Stable Isotope Labeling in Pyridine N-Oxide Systems

Stable isotope labeling of the pyridine N-oxide ring system can be achieved through various methods, often targeting specific positions on the ring. One effective, metal-free strategy allows for the selective ortho-deuteration of N-heterocyclic oxides. chemrxiv.org

This method involves using a base, such as potassium tert-butoxide (KOtBu), in a deuterated solvent like DMSO-d6. chemrxiv.org This approach is advantageous because the N-oxide group activates the ortho-positions for deprotonation and subsequent deuteration, removing the electronic repulsion that would otherwise destabilize the intermediate anion. chemrxiv.org This strategy has been shown to be compatible with a range of functional groups on the pyridine N-oxide ring, including alkyl and methoxy (B1213986) groups. chemrxiv.org The use of deuterated solvents under basic conditions facilitates the hydrogen-isotope exchange (HIE) at specific sites, providing a pathway to synthesize deuterated pyridine N-oxide precursors for this compound. chemrxiv.org

Comparison of Deuteration Methods for Efficiency and Purity

The introduction of deuterium into the Lansoprazole scaffold, specifically to create this compound, can be approached through several methodologies. The efficiency and achievable isotopic purity of the final product are critically dependent on the chosen strategy. The primary approaches involve either the deuteration of precursor molecules before the assembly of the final structure or the direct hydrogen-deuterium (H/D) exchange on the pre-formed Lansoprazole molecule or its immediate precursors.

The synthesis of Lansoprazole and its analogues typically involves the condensation of two key intermediates: a substituted pyridine derivative and 2-mercaptobenzimidazole. ijmca.comsphinxsai.commagtechjournal.com Therefore, deuteration strategies can target either or both of these precursors.

Deuteration of Precursors:

One of the most effective strategies for achieving high isotopic incorporation is the synthesis of deuterated starting materials. For this compound, this would involve the preparation of deuterated 2-mercaptobenzimidazole. The synthesis of the non-deuterated analogue is well-established and typically involves the reaction of o-phenylenediamine (B120857) with carbon disulfide. orientjchem.orgrdd.edu.iqresearchgate.netanjs.edu.iqorgsyn.org To introduce deuterium, one could utilize deuterated o-phenylenediamine or perform H/D exchange on the resulting 2-mercaptobenzimidazole.

Similarly, the pyridine moiety, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, can be a target for deuteration. google.comresearchgate.netnih.govorientjchem.orgbldpharm.com Various methods for the deuteration of pyridine rings have been developed, including transition metal-catalyzed H/D exchange and base-catalyzed deuteration. The choice of method would depend on the desired regioselectivity and the compatibility with the functional groups present on the pyridine ring.

Direct H/D Exchange:

Alternatively, direct H/D exchange on the fully assembled, non-deuterated Lansoprazole sulfide (the precursor to the N-oxide) can be considered. This approach might offer a more convergent synthesis but can present challenges in controlling the position and extent of deuteration, potentially leading to a mixture of isotopologues. The acidic protons on the benzimidazole ring are susceptible to exchange, and methods would need to be optimized to target the desired positions on the aromatic rings.

Comparison of Methodological Efficacy:

The efficiency and purity of these methods can be compared based on several key parameters, which are summarized in the table below.

| Deuteration Method | Typical Reagents/Conditions | Advantages | Disadvantages | Expected Isotopic Purity |

| Precursor Synthesis | Deuterated starting materials (e.g., deuterated o-phenylenediamine), standard organic synthesis techniques. | High regioselectivity, high isotopic purity, well-controlled process. | Potentially longer synthetic route, availability and cost of deuterated starting materials. | >98% |

| Metal-Catalyzed H/D Exchange | D2O, transition metal catalysts (e.g., Pd, Pt, Ru). nih.gov | Can be applied to complex molecules, potentially fewer synthetic steps. | Catalyst cost, potential for side reactions, may require harsh conditions, purification from metal residues. | Variable, can be high (>95%) with optimization. |

| Base-Catalyzed Deuteration | Deuterated solvent (e.g., D2O, MeOD), strong base (e.g., NaOD). | Cost-effective reagents, can be highly selective for acidic protons. | Limited to protons with sufficient acidity, may not be suitable for all positions on the aromatic rings. | Dependent on proton acidity, can be >95% for specific positions. |

| Acid-Catalyzed Deuteration | Deuterated acid (e.g., D2SO4). | Can be effective for certain aromatic systems. | Harsh conditions can lead to degradation of the substrate. | Variable, often lower than other methods. |

This table provides a generalized comparison. Actual results will vary depending on the specific substrate and reaction conditions.

The purity of the final this compound is paramount. Isotopic purity is typically determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net High-resolution mass spectrometry can distinguish between the desired deuterated compound and its non-deuterated or partially deuterated counterparts. NMR spectroscopy provides detailed information about the specific sites of deuteration and the percentage of deuterium incorporation at each site.

Production of Related Deuterated N-Oxide Analogues (e.g., Lansoprazole-d4 Sulfone N-Oxide)

The synthetic strategies for this compound can be extended to produce related deuterated analogues, such as Lansoprazole-d4 Sulfone N-Oxide. The sulfone analogue is a known impurity and metabolite of Lansoprazole. medchemexpress.comscbt.comresearchgate.net

The production of Lansoprazole-d4 Sulfone N-Oxide would likely follow a similar synthetic pathway to the N-oxide, with an additional oxidation step. The synthesis would commence with the deuterated precursors, as discussed previously, to form deuterated Lansoprazole sulfide. This intermediate would then undergo a two-step oxidation process. The first oxidation would yield the sulfoxide (Lansoprazole-d4), and a subsequent, more potent oxidation would convert the sulfoxide to the sulfone. The N-oxidation could potentially be performed before or after the sulfone formation.

A plausible synthetic route would be:

Synthesis of Lansoprazole-d4 Sulfide: Condensation of deuterated 2-mercaptobenzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Oxidation to Lansoprazole-d4 Sulfone: Oxidation of the sulfide to the corresponding sulfone using a strong oxidizing agent.

N-Oxidation: Oxidation of the pyridine nitrogen of Lansoprazole-d4 Sulfone to the N-oxide.

The choice of oxidizing agents and reaction conditions would be critical to control the selectivity of the oxidations and to avoid unwanted side reactions.

Analytical Characterization and Spectroscopic Elucidation of Lansoprazole D4 N Oxide

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of Lansoprazole-d4 N-Oxide. These techniques provide detailed information about the molecular framework, the precise location of the deuterium (B1214612) labels, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Assignment (e.g., 1H NMR, 13C NMR, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity of atoms. news-medical.net For this compound, NMR is particularly critical for confirming the exact positions of the deuterium atoms. The deuteration is typically on the benzimidazole (B57391) ring.

¹H NMR: In the ¹H NMR spectrum of this compound, the most significant change compared to its non-deuterated counterpart is the disappearance of signals corresponding to the protons on the benzimidazole ring. The remaining protons, such as those on the pyridine (B92270) ring (in the 7.2-8.4 ppm region), the methyl group (around 2.19 ppm), and the methylene (B1212753) protons of the trifluoroethoxy and sulfinylmethyl groups (4.6-5.1 ppm), would remain, confirming the rest of the molecular structure. news-medical.netoxinst.com The absence of the aromatic multiplets associated with the benzimidazole moiety is a primary indicator of successful deuteration.

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. While the chemical shifts of the deuterated carbons on the benzimidazole ring would be similar to the non-deuterated compound, they would exhibit triplet splitting patterns due to coupling with deuterium (spin I=1) and a noticeable upfield shift. news-medical.net This confirms the location of the isotopic labels on the carbon framework. Other characteristic signals, such as those for the trifluoroethoxy group and the pyridine and benzimidazole rings, would be expected at their typical chemical shifts. news-medical.netoxinst.com

COSY (Correlation Spectroscopy) would show correlations between neighboring protons, helping to assign the spin systems within the pyridine and trifluoroethoxy fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the different fragments of the molecule, for instance, by showing a correlation from the methylene protons (adjacent to the sulfinyl group) to the carbons of both the pyridine and benzimidazole rings. scirp.orgresearchgate.net

| Technique | Functional Group | Expected Chemical Shift (ppm) | Key Observation |

|---|---|---|---|

| ¹H NMR | Benzimidazole-d4 | N/A | Absence of signals confirms deuteration. |

| Pyridine-H | ~7.2 - 8.4 | Signals remain, confirming pyridine ring integrity. | |

| -OCH₂CF₃, -CH₂S(O)- | ~4.6 - 5.1 | Complex multiplets confirming side chains. | |

| Pyridine-CH₃ | ~2.2 | Singlet confirming the methyl group. | |

| ¹³C NMR | Benzimidazole-C-D | ~110-145 | Signals show triplet splitting and upfield shift. |

| Pyridine & Side Chain Carbons | ~10 - 165 | Characteristic signals confirm the rest of the structure. news-medical.net |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z). scirp.orgscirp.org This is essential for confirming the identity of this compound and differentiating it from its non-deuterated form or other related substances.

The molecular formula for Lansoprazole (B1674482) N-Oxide is C₁₆H₁₄F₃N₃O₃S. biosynth.comnih.gov For this compound, four hydrogen atoms on the benzimidazole ring are replaced by deuterium, resulting in the molecular formula C₁₆H₁₀D₄F₃N₃O₃S. pharmaffiliates.com HRMS can verify this composition by measuring the monoisotopic mass with an error of less than 5 parts per million (ppm). scirp.org

Tandem mass spectrometry (MS/MS) experiments can further confirm the structure. The molecule is fragmented, and the masses of the resulting product ions are measured. The fragmentation pattern would be characteristic of the Lansoprazole N-Oxide structure, with specific fragments showing a mass shift corresponding to the four deuterium atoms, thus confirming their location on the benzimidazole portion of the molecule. scirp.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S |

| Calculated Monoisotopic Mass ([M+H]⁺) | 390.0954 Da |

| Typical Mass Accuracy | < 5 ppm |

| Key MS/MS Fragment | Loss of the deuterated benzimidazole moiety, confirming label location. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. ijmca.com While not providing a complete structural picture like NMR, it serves as a rapid and effective method to confirm the presence of key structural motifs in this compound.

The IR spectrum would be expected to show characteristic absorption bands for the N-oxide, sulfoxide (B87167), trifluoroethoxy, and aromatic ring structures. The deuteration on the benzimidazole ring would cause a shift in the C-D stretching and bending vibrations compared to the C-H vibrations of the non-deuterated compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Benzimidazole) | Stretching | ~3100 - 3300 |

| Aromatic C-D | Stretching | ~2200 - 2300 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| S=O (Sulfoxide) | Stretching | ~1030 - 1070 |

| N-O (Pyridine N-Oxide) | Stretching | ~1200 - 1300 |

| C-F (Trifluoroethoxy) | Stretching | ~1100 - 1250 |

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. These methods are fundamental to quality control in the synthesis and formulation of the compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds and for identifying and quantifying any related impurities. ijmca.comjournaljpri.com A reversed-phase HPLC method is typically employed for Lansoprazole and its analogues.

The method separates compounds based on their polarity. The deuterated compound, this compound, would have a retention time very similar to its non-deuterated counterpart, but it would be well-separated from other potential process-related impurities or degradation products. rasayanjournal.co.in A UV detector, commonly set at 285 nm for Lansoprazole, is used for detection and quantification. rasayanjournal.co.inmerckmillipore.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Octadecylsilane (C18), 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient elution rasayanjournal.co.in |

| Flow Rate | ~0.8 - 1.0 mL/min journaljpri.commerckmillipore.com |

| Detection | UV at 285 nm rasayanjournal.co.inmerckmillipore.com |

| Column Temperature | Ambient or controlled (e.g., 25°C) rasayanjournal.co.in |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Specificity

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high-resolution separation power of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly valuable for the trace-level quantification of compounds in complex matrices and for the definitive identification of impurities.

UPLC utilizes smaller particle size columns (<2 µm), which results in faster analysis times, improved peak resolution, and increased sensitivity compared to traditional HPLC. nih.gov The coupling to a mass spectrometer allows for detection based not just on retention time but on the specific mass-to-charge ratio (m/z) of the target molecule. For this compound, a specific precursor-to-product ion transition can be monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity and minimizing interference from other components. nih.gov This makes UPLC-MS/MS the gold standard for quantitative analysis and for the detection of low-level impurities that might be missed by HPLC-UV methods.

| Parameter | Typical Condition |

|---|---|

| UPLC System | |

| Column | Sub-2 µm C18 or equivalent |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., methanol or acetonitrile) |

| Flow Rate | ~0.3 - 0.5 mL/min |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 390.1 |

| Product Ion(s) | Characteristic fragments of the this compound structure |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Development and Validation of Analytical Methods Utilizing this compound as an Internal Standard

Information regarding the development and validation of analytical methods specifically using this compound as an internal standard is not available in the reviewed scientific literature.

Application of this compound in Quantitative Analytical Assays

Specific examples of the application of this compound in quantitative analytical assays are not documented in the available scientific literature.

Impurity Profiling and Degradation Pathway Studies of Lansoprazole N Oxide

Identification and Characterization of Lansoprazole (B1674482) N-Oxide as a Process-Related and Degradation Impurity

Lansoprazole N-Oxide is recognized as a significant impurity associated with the bulk synthesis and degradation of Lansoprazole. tandfonline.com It is identified as a potential impurity in bulk drug preparations of the proton pump inhibitor. caymanchem.com The formation of Lansoprazole N-Oxide can occur as a process-related impurity, often resulting from over-oxidation during the synthesis of Lansoprazole. tandfonline.comijmca.com Specifically, the oxidation of the pyridine (B92270) nitrogen atom in the Lansoprazole molecule leads to this N-oxide species. ijmca.com

During the manufacturing process of Lansoprazole, which involves the oxidation of a sulfide (B99878) intermediate, there is a possibility of over-oxidation, leading to the formation of impurities such as Lansoprazole N-Oxide and Lansoprazole Sulfone N-Oxide. tandfonline.comijmca.com The synthesis and characterization of these impurities are crucial for establishing impurity standards for quality control. tandfonline.comijmca.com The structure of Lansoprazole N-Oxide is typically confirmed using various analytical techniques, including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com High-performance liquid chromatography (HPLC) is also employed to confirm the purity of the synthesized impurity standard. ijmca.com

Forced Degradation Studies of Lansoprazole and N-Oxide Formation

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions, as mandated by guidelines from the International Council for Harmonisation (ICH). nih.govacs.org Studies on Lansoprazole have shown that it degrades under acidic, basic, neutral hydrolytic, and oxidative stress conditions, while it is relatively stable under thermal and photolytic conditions. nih.govresearchgate.net Lansoprazole N-Oxide has been identified as a degradation product under several of these stress conditions. caymanchem.comscirp.org

The following table summarizes the conditions under which Lansoprazole degrades to form various products, including the N-oxide impurity.

| Stress Condition | Degradation of Lansoprazole | Formation of N-Oxide |

| Oxidative | Significant degradation | Yes |

| Acidic Hydrolysis | Significant degradation | Yes |

| Basic Hydrolysis | Significant degradation | Yes |

| Neutral Hydrolysis | Degradation observed | - |

| Thermal | Stable | No significant formation |

| Photolytic | Stable | No significant formation |

Oxidative Degradation Mechanisms Leading to N-Oxide Species

Oxidative stress is a primary pathway for the formation of Lansoprazole N-Oxide. scirp.orgresearchgate.net During the synthesis of Lansoprazole, the oxidation of the sulfide intermediate to a sulfoxide (B87167) can sometimes lead to over-oxidation of the pyridine ring, resulting in the N-oxide impurity. ijmca.com The use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) in forced degradation studies has been shown to produce Lansoprazole N-Oxide. acs.orgscirp.org

In one study, the use of m-CPBA as an oxidant resulted in the identification of three oxidative degradation impurities, one of which was confirmed as the USP N-oxide impurity. scirp.org The mechanism involves the electrophilic attack of the oxidizing agent on the nitrogen atom of the pyridine ring, which is a nucleophilic center.

Acid- and Base-Catalyzed Degradation Pathways and N-Oxide Formation

Lansoprazole is known to be labile in both acidic and basic environments. semanticscholar.orgnih.gov Forced degradation studies have confirmed that Lansoprazole N-oxide is a degradation product formed under both acid and base stress conditions. caymanchem.com

Under acidic conditions, the degradation of Lansoprazole is accelerated. nih.govresearchgate.net While several degradation products are formed, the formation of N-oxide can occur, although other degradation pathways may be more prominent. acs.org One study noted that a pH below 4 can lead to the formation of the N-oxide impurity. google.com

In basic hydrolysis, Lansoprazole also undergoes significant degradation. scirp.orgscispace.com Studies have identified various degradation products under alkaline conditions, and Lansoprazole N-Oxide is among the potential impurities formed. caymanchem.comscispace.com

Photolytic and Thermal Stability Investigations

Investigations into the photolytic and thermal stability of Lansoprazole have generally shown the drug to be stable under these conditions. nih.govresearchgate.net When subjected to thermal stress and photolytic degradation, Lansoprazole does not show significant degradation. nih.govilkogretim-online.org Consequently, the formation of Lansoprazole N-Oxide is not a significant concern under these conditions. nih.govresearchgate.net This stability is an important factor in the handling and storage of the drug substance and its formulations. researchgate.net

Elucidation of Mechanistic Pathways for N-Oxide Generation during Lansoprazole Degradation

The primary mechanistic pathway for the generation of Lansoprazole N-Oxide involves the oxidation of the nitrogen atom on the pyridine ring of the Lansoprazole molecule. ijmca.com This can occur both during the chemical synthesis process and as a result of oxidative degradation.

During synthesis, the oxidizing agents used to convert the sulfide intermediate to the sulfoxide of Lansoprazole can also oxidize the pyridine nitrogen, leading to the N-oxide as a process-related impurity. tandfonline.comijmca.com

In degradation studies, particularly under oxidative stress, the mechanism is similar. The presence of an oxidizing agent leads to the donation of an oxygen atom to the nitrogen of the pyridine ring. This transformation is a common reaction for heterocyclic compounds containing nitrogen.

Role of N-Oxide Impurities in Overall Quality Control of Lansoprazole Drug Substance

The presence of impurities in an active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product. tandfonline.com Regulatory bodies like the ICH have strict guidelines regarding the identification, characterization, and control of impurities. tandfonline.com Lansoprazole N-Oxide, being a known process-related and degradation impurity, must be monitored and controlled within specified limits in the Lansoprazole drug substance. researchgate.net

Metabolic Investigations Utilizing Deuterated Lansoprazole N Oxide Non Clinical Focus

In Vitro Metabolic Studies of Lansoprazole (B1674482) and Formation of N-Oxide Metabolites

In vitro systems, primarily using liver microsomes, are essential for elucidating the metabolic pathways of xenobiotics without the complexities of a whole-organism model. Such studies have been pivotal in mapping the biotransformation of lansoprazole and identifying the formation of its oxidized metabolites, including N-oxide derivatives tandfonline.com. The metabolic conversion of lansoprazole is known to be extensive, with two primary pathways being sulfoxidation and hydroxylation nih.govdrugbank.com. The formation of an N-oxide represents another potential metabolic route.

Enzymatic Pathways Involved in N-Oxidation (e.g., Cytochrome P450, Flavin-Containing Monooxygenases)

The N-oxidation of drugs is a Phase I metabolic reaction catalyzed by two main superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO) researchgate.net. While the primary metabolism of lansoprazole is well-documented to be mediated by CYP enzymes—specifically CYP3A4 for sulfoxidation to lansoprazole sulfone and CYP2C19 for hydroxylation to 5-hydroxylansoprazole (B1664657)—the specific enzymes responsible for N-oxidation are less defined researchgate.netclinpgx.orgjnmjournal.org.

Cytochrome P450 (CYP) System : This versatile enzyme system, abundant in the liver, is a strong candidate for lansoprazole N-oxidation. Given that CYP enzymes are responsible for the other major oxidative transformations of lansoprazole, their involvement in the N-oxidation of the pyridine (B92270) ring is highly probable nih.govclinpgx.org.

Flavin-Containing Monooxygenases (FMO) : FMOs are another class of enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds researchgate.net. In many cases, CYP and FMO systems can catalyze the same N-oxidation reactions, and their relative contributions can vary between different animal species and humans researchgate.netnih.gov. Therefore, FMOs represent a plausible alternative or complementary pathway for the formation of Lansoprazole N-oxide.

Distinguishing between CYP- and FMO-mediated pathways in vitro can be achieved using specific inhibitors or by heat-inactivating FMOs, which are thermally labile compared to CYPs researchgate.net.

Use of Isotopic Labeling to Delineate Specific Metabolic Transformations

Isotopic labeling is a cornerstone of modern drug metabolism research hwb.gov.in. The use of a stable isotope-labeled compound like Lansoprazole-d4 is instrumental in tracing metabolic fate and identifying novel metabolites. When Lansoprazole-d4 is incubated with liver microsomes, its metabolites can be unequivocally identified using high-resolution mass spectrometry (MS) scispace.com.

The key advantage lies in the mass difference. Lansoprazole-d4 and its metabolites will have a mass that is 4 Daltons (Da) higher than their non-deuterated counterparts. In a typical experiment, a 1:1 mixture of lansoprazole and Lansoprazole-d4 is incubated with the microsomal preparation. Any resulting metabolite, including the N-oxide, will appear in the mass spectrum as a characteristic doublet of peaks separated by 4 Da scispace.com. This signature pattern confirms that the detected molecule is derived from the parent drug, effectively eliminating ambiguity from endogenous matrix components . This technique is crucial for confirming the structure of low-abundance metabolites and delineating the specific sites of metabolic attack on the molecule.

Pharmacokinetic and Metabolic Fate Studies in Animal Models Employing Lansoprazole-d4 Analogs

Animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism setting. Preclinical pharmacokinetic studies in species such as rats and dogs have established the basic profile of lansoprazole nih.govnih.govnih.gov. The use of deuterated analogs like Lansoprazole-d4 enhances the precision of these studies, allowing for more accurate quantification and metabolite identification.

Tracing N-Oxide Distribution and Clearance in Biological Matrices (e.g., mouse plasma, brain)

Following administration of Lansoprazole-d4 to an animal model, its concentration and that of its deuterated metabolites can be tracked over time in various biological fluids and tissues. This is typically accomplished by collecting samples of plasma, urine, feces, and specific tissues (e.g., liver, brain) at multiple time points. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for highly sensitive and specific quantification of the deuterated parent drug and its metabolites, including Lansoprazole-d4 N-oxide .

This methodology enables the determination of key pharmacokinetic parameters for the N-oxide metabolite, such as its rate of formation, peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½). By analyzing tissue samples, the extent of distribution of the N-oxide metabolite into different compartments, such as its ability to cross the blood-brain barrier, can be assessed. While specific data on this compound distribution is not extensively published, the table below summarizes representative pharmacokinetic parameters for the parent compound, lansoprazole, in rats, which forms the basis for such investigations nih.govnih.gov.

| Parameter | Value for (+)-Lansoprazole in Rats | Value for (-)-Lansoprazole in Rats | Reference |

|---|---|---|---|

| Cmax (µg/mL) | 14.8 ± 2.1 | 2.5 ± 0.6 | nih.gov |

| AUC (µg·h/mL) | 31.5 ± 5.3 | 5.7 ± 1.1 | nih.gov |

| CLtot/F (mL/min/kg) | 27.1 ± 4.5 | 151.7 ± 29.6 | nih.gov |

Data shows mean ± SD for enantiomers after oral administration of racemic lansoprazole (50 mg/kg) to rats. Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve; CLtot/F: Total clearance adjusted for bioavailability.

Differential Analysis of Deuterated and Non-Deuterated Species to Identify Drug-Derived Metabolites

A powerful application of isotopic labeling in preclinical studies is the differential analysis of metabolites scispace.com. This technique involves administering a 1:1 mixture of the deuterated (Lansoprazole-d4) and non-deuterated (lansoprazole) drug to an animal. Biological samples are then analyzed by LC-MS.

Any molecule derived from the administered drug will appear as a pair of ions with a mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, 4 Da). This "isotopic doublet" is a unique signature that allows for the rapid and confident identification of all drug-related material, distinguishing it from endogenous compounds, background noise, or metabolites of co-administered drugs scispace.comnih.gov. This method is exceptionally effective for discovering previously unknown or unexpected metabolites, as the search is not for a single, specific mass, but for a unique isotopic pattern.

Comparative Metabolic Profiling of Lansoprazole and its N-Oxide Derivatives in Preclinical Systems

By leveraging the techniques described above, a comprehensive metabolic profile of lansoprazole can be constructed in preclinical systems. This profile details the primary and secondary metabolic pathways the drug undergoes. The major biotransformations for lansoprazole include sulfoxidation, hydroxylation, and N-oxidation tandfonline.comnih.govclinpgx.org.

The resulting metabolites vary in their chemical properties and potential biological activity. A comparative analysis helps to understand the relative importance of each metabolic pathway. For instance, while sulfoxidation and hydroxylation are the dominant routes, the formation of N-oxide and sulfone N-oxide derivatives represents a more complete picture of the drug's metabolic fate tandfonline.com. Understanding these pathways is crucial for interpreting inter-species differences in metabolism and for predicting the metabolic profile in humans.

| Metabolite | Metabolic Pathway | Key Enzymes (Probable) | Reference |

|---|---|---|---|

| 5-Hydroxylansoprazole | Hydroxylation | CYP2C19 | nih.govclinpgx.org |

| Lansoprazole Sulfone | Sulfoxidation | CYP3A4 | nih.govclinpgx.org |

| Lansoprazole N-Oxide | N-Oxidation | CYP450s, FMOs | tandfonline.comresearchgate.net |

| Lansoprazole Sulfone N-Oxide | Sulfoxidation & N-Oxidation | CYP450s, FMOs | tandfonline.com |

| Lansoprazole Sulfide (B99878) | Reduction | N/A (Reduction of sulfoxide) | tandfonline.com |

Regulatory and Quality Control Perspectives for Lansoprazole N Oxide Reference Standards

Role of Lansoprazole-d4 N-Oxide as a Stable Isotope-Labeled Internal Standard for Pharmaceutical Analysis

In modern pharmaceutical analysis, particularly in quantitative assays using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. crimsonpublishers.comcrimsonpublishers.com this compound serves this critical function in the analysis of Lansoprazole (B1674482) and its related impurities. An internal standard is a compound with physicochemical properties similar to the analyte, which is added in a known quantity to all samples, calibrators, and controls to correct for variability during sample processing and analysis. crimsonpublishers.com

SIL internal standards are nearly identical to the analyte of interest, with the only difference being the substitution of one or more atoms (e.g., Hydrogen, Carbon, Nitrogen) with their heavier, non-radioactive stable isotopes. crimsonpublishers.com In the case of this compound, four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) (d4). This substitution results in a compound that has the same chemical properties, extraction recovery, and ionization efficiency as the non-labeled Lansoprazole N-Oxide, but with a different mass-to-charge ratio (m/z) that can be distinguished by a mass spectrometer. medchemexpress.com

The use of this compound as an internal standard effectively mitigates several potential sources of error in quantitative analysis:

Matrix Effects: Variations in the sample matrix (e.g., plasma, formulation excipients) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of the analyte to the SIL-IS remains constant, ensuring accurate quantification. crimsonpublishers.com

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can vary between samples. The SIL-IS compensates for this variability, as both the analyte and the standard are lost in the same proportion. nih.gov

Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer sensitivity are corrected for by measuring the analyte response relative to the internal standard's response. crimsonpublishers.com

By normalizing the response of the target analyte (Lansoprazole N-Oxide) to that of the known concentration of the internal standard (this compound), analytical methods can achieve the robustness and reliability required by regulatory agencies.

Table 1: Characteristics of this compound as an Ideal Internal Standard

| Characteristic | Description | Relevance of this compound |

|---|---|---|

| Chemical Similarity | Should behave identically to the analyte during sample preparation and analysis. | As a deuterated isotopologue, it shares the same chemical structure and properties as Lansoprazole N-Oxide. |

| Mass Distinction | Must be clearly distinguishable from the analyte by the mass spectrometer. | The deuterium labeling increases the mass by 4 Daltons, allowing for clear differentiation from the non-labeled analyte. |

| Co-elution | Should elute at or very near the same retention time as the analyte in chromatography. | Due to its near-identical structure, it exhibits the same chromatographic behavior as Lansoprazole N-Oxide. |

| Purity | Must be of high purity and free from the non-labeled analyte. | High chemical and isotopic purity is essential for its function as a reference standard. |

Compliance with Pharmacopoeial Standards for Impurity Control (e.g., European Pharmacopoeia Impurity A)

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.), British Pharmacopoeia (BP), and United States Pharmacopeia (USP) establish the official standards for pharmaceutical substances and finished drug products. ijmca.com These standards include strict limits on the levels of impurities to ensure the safety and efficacy of medications. Lansoprazole N-Oxide is identified as a specified impurity of Lansoprazole in major pharmacopoeias. synzeal.comallmpus.comsimsonpharma.com

Specifically, Lansoprazole N-Oxide is designated as Lansoprazole Impurity A in the European Pharmacopoeia. synzeal.compharmaffiliates.comlgcstandards.com The presence of this impurity can arise during the synthesis of the Lansoprazole active pharmaceutical ingredient (API), often as a result of over-oxidation, or during storage if the drug product is exposed to oxidative conditions. ijmca.com

To comply with these regulatory requirements, pharmaceutical manufacturers must have validated analytical methods capable of accurately quantifying the amount of Lansoprazole Impurity A in both the API and the final dosage form. researchgate.net The availability of a well-characterized reference standard is a prerequisite for this quantification. While Lansoprazole N-Oxide itself is used as a primary reference standard to identify and calibrate the response for the impurity, the use of its stable isotope-labeled counterpart, this compound, as an internal standard in the analytical method ensures the highest degree of accuracy in this quantification. This allows manufacturers to demonstrate unequivocally that their product meets the stringent purity criteria set forth in the pharmacopoeial monographs.

Table 2: Identification of Lansoprazole N-Oxide Impurity

| Name | Pharmacopoeial Designation | Chemical Name | CAS Number |

|---|

Applications in Analytical Method Development and Validation (AMV)

Analytical Method Validation (AMV) is a formal, documented process that proves an analytical method is suitable for its intended purpose. According to guidelines from the International Council for Harmonisation (ICH), validation involves demonstrating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ajprd.comjournaljpri.com this compound plays a crucial role in the development and validation of high-performance analytical methods, particularly for the quantification of Lansoprazole Impurity A.

During method development, this compound is used to optimize the chromatographic separation and mass spectrometric detection conditions. Its predictable behavior, which mirrors that of the non-labeled impurity, helps in establishing a robust and reliable analytical procedure.

In the validation phase, the use of a SIL-IS like this compound is instrumental for establishing key performance characteristics:

Accuracy: By correcting for matrix effects and recovery losses, the SIL-IS ensures that the measured concentration of the impurity is as close as possible to the true value. Accuracy is typically assessed through recovery studies in a spiked matrix.

Precision: The internal standard minimizes variability, leading to high precision (repeatability and intermediate precision). The relative standard deviation (%RSD) is significantly improved because random variations in the analytical process are normalized. ajprd.com

Linearity: When constructing calibration curves, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This approach yields highly linear and reproducible calibration curves over a defined concentration range. jocpr.comglobalresearchonline.net

Specificity: In LC-MS/MS, specificity is ensured by monitoring unique mass transitions for both the analyte (Lansoprazole N-Oxide) and the internal standard (this compound), confirming that the detected signal corresponds only to the compounds of interest.

The integration of this compound into the analytical method provides the confidence that the method is accurate, precise, and specific for quantifying a critical impurity, thereby meeting the stringent requirements of regulatory submissions.

Table 3: Role of this compound in Analytical Method Validation (AMV)

| Validation Parameter | Contribution of this compound |

|---|---|

| Accuracy | Corrects for sample matrix interference and variable recovery, ensuring results are close to the true value. |

| Precision | Reduces method variability by normalizing for inconsistencies in sample preparation and instrument response. |

| Linearity | Improves the quality and reproducibility of the calibration curve by using area ratios. |

| Specificity | Confirms identity through co-elution and a distinct mass-to-charge ratio in mass spectrometry-based methods. |

| Limit of Quantification (LOQ) | Enhances signal-to-noise ratio, allowing for reliable measurement at very low impurity levels. |

Importance in Quality Control (QC) during Pharmaceutical Synthesis and Formulation

Quality Control (QC) in the pharmaceutical industry is essential for ensuring that all products consistently meet established quality standards. alispharm.com This involves rigorous testing of raw materials, in-process materials, and the final finished product. The control of impurities is a central function of QC. magtechjournal.comnbinno.com

The analytical methods developed and validated using this compound as an internal standard are subsequently implemented in routine QC laboratory testing. The importance of this application is multi-faceted:

API Batch Release: Before the Lansoprazole API can be used in manufacturing, each batch must be tested to ensure that the level of Lansoprazole Impurity A and other impurities does not exceed the limits specified by pharmacopoeias. The use of this compound in the QC release testing provides the necessary accuracy to make these critical decisions. alispharm.com

In-Process Control: During the synthesis of Lansoprazole, particularly the oxidation step, QC tests may be performed to monitor the formation of the N-oxide impurity. ijmca.com This allows for process optimization to minimize impurity formation.

Finished Product Testing: The final formulated product (e.g., capsules or tablets) is tested to confirm that the impurity levels remain within specification, ensuring the product's quality, safety, and stability throughout its shelf life.

Stability Studies: During stability testing, the concentration of Lansoprazole Impurity A is monitored over time under various storage conditions. An accurate analytical method, standardized with this compound, is crucial for detecting any increase in the impurity level, which could indicate product degradation.

Advanced Research Topics and Future Outlook for Lansoprazole D4 N Oxide Studies

Stereoisomeric Analysis and Chiral Synthesis of Lansoprazole (B1674482) N-Oxide Enantiomers

The parent compound, Lansoprazole, is chiral due to the stereocenter at the sulfur atom of the sulfoxide (B87167) group and is marketed as a racemic mixture of its (S)- and (R)-enantiomers. guidetopharmacology.orgnih.gov Consequently, its N-oxide derivative also possesses this chirality, existing as distinct enantiomers. The differential pharmacological and toxicological profiles often exhibited by stereoisomers necessitate the development of methods for their separation and analysis.

Advanced chiral chromatography techniques, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are pivotal for the stereoisomeric analysis of Lansoprazole N-Oxide. The development of such methods would enable the isolation and characterization of individual enantiomers, allowing for a precise evaluation of their stereospecific properties.

Furthermore, research into the chiral synthesis of Lansoprazole N-Oxide enantiomers is a significant future direction. This involves stereoselective oxidation processes, potentially using chiral catalysts or enzymatic methods, to synthesize the desired (R)- or (S)-N-oxide enantiomer with high purity. Success in this area would provide pure enantiomeric standards, which are crucial for validating analytical methods and for conducting definitive stereospecific toxicological and metabolic studies.

Computational Chemistry and Molecular Modeling of N-Oxide Formation and Stability

Computational chemistry offers powerful tools to investigate the mechanisms of drug degradation and impurity formation at a molecular level. Molecular modeling, particularly using Density Functional Theory (DFT), can be employed to elucidate the formation pathway and predict the stability of Lansoprazole-d4 N-Oxide. researchgate.net

Key research areas include:

Modeling Reaction Pathways: Simulating the oxidation of the pyridine (B92270) ring in Lansoprazole-d4 to form the N-oxide. These models can identify transition states and calculate activation energies, providing insight into the reaction kinetics and the conditions that favor N-oxide formation over other degradation products like the sulfone. ijmca.comtandfonline.com

Investigating Stability: Calculating the thermodynamic properties of this compound to predict its stability relative to the parent drug and other impurities. researchgate.net Such studies can help in understanding its persistence in pharmaceutical formulations.

Kinetic Isotope Effect (KIE): The presence of deuterium (B1214612) on the benzimidazole (B57391) ring allows for the computational study of the KIE on metabolic pathways. While the N-oxidation occurs on the pyridine ring, modeling can explore whether the deuteration influences conformational dynamics or long-range electronic effects that could indirectly affect N-oxide stability or subsequent reactions.

These computational approaches can accelerate the understanding of degradation pathways and guide the development of more stable drug formulations.

Development of Novel Analytical Techniques for Enhanced Trace Detection and Quantification of N-Oxide Impurities

Lansoprazole N-Oxide is recognized as a potential impurity and degradation product in bulk Lansoprazole preparations, often formed under stress conditions. caymanchem.com As regulatory standards for impurity control become more stringent, the need for highly sensitive and selective analytical methods for trace-level detection and quantification is paramount.

Current methods often utilize HPLC and UPLC for the separation and quantification of Lansoprazole and its related substances. google.comrasayanjournal.co.inresearchgate.net Future research will focus on enhancing these techniques.

| Analytical Technique | Potential Enhancements for Trace Detection |

| HPLC/UPLC | Development of novel stationary phases for improved resolution; Optimization of mobile phases for better separation from structurally similar impurities. google.comrasayanjournal.co.in |

| Mass Spectrometry (MS) | Coupling liquid chromatography with High-Resolution Mass Spectrometry (LC-HRMS) and tandem MS (MS/MS) for unambiguous identification and quantification at parts-per-million (ppm) levels. acs.org |

| Detector Technology | Utilization of advanced detectors like Charged Aerosol Detectors (CAD) or Photo Diode Array (PDA) detectors for improved sensitivity and specificity. acs.org |

The deuterated standard, this compound, is an invaluable tool in this context. It can be used as an ideal internal standard in LC-MS-based quantification assays. Because it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the N-oxide impurity.

Broader Research Applications of Deuterated N-Oxide Analogs as Probes for Drug Metabolism and Degradation Mechanisms in Other Pharmaceutical Compounds

The application of this compound extends beyond the study of Lansoprazole itself. As a stable isotope-labeled compound, it serves as a powerful probe for investigating fundamental mechanisms of drug metabolism and degradation applicable to a wide range of pharmaceuticals.

The strategic placement of deuterium atoms can significantly alter the rate of metabolic reactions through the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. nih.govnih.gov While the deuterium in this compound is on the benzimidazole ring, not the site of N-oxidation, this compound is a valuable tool in several ways:

Metabolic Pathway Elucidation: In complex metabolic schemes, deuterated analogs help trace the fate of specific parts of a molecule. If a drug contains both a benzimidazole and a pyridine-N-oxide moiety, this compound could be used as a model to study the subsequent metabolism or degradation of this structural combination.

Internal Standards: The principles demonstrated with this compound can be applied to other drugs. Synthesizing deuterated N-oxide analogs of other pharmaceutical compounds provides superior internal standards for pharmacokinetic and drug metabolism studies, improving the accuracy of bioanalytical data. researchgate.net

Mechanistic Probes: Deuteration can redirect metabolic pathways toward alternative sites. nih.gov While not directly applicable to the formation of this specific N-oxide, the concept encourages the synthesis of other deuterated Lansoprazole analogs where deuterium is placed at sites of metabolic attack. This allows researchers to probe the flexibility of drug-metabolizing enzymes and identify alternative "soft spots" in a molecule.

The use of deuterated analogs like this compound is a key strategy in modern medicinal chemistry to improve the pharmacokinetic profiles of drugs and to gain a deeper understanding of their disposition in biological systems. researchgate.net

Q & A

Q. What unresolved challenges exist in correlating this compound’s structure with its pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Methodological Answer : Integrate molecular dynamics (MD) simulations to model deuterium’s impact on binding to H+/K+-ATPase. Pair with in vivo deuterium isotope effect (DIE) studies measuring AUC(0–∞) and Cmax in preclinical models. Address gaps in understanding how N-oxide stability varies across tissue compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.